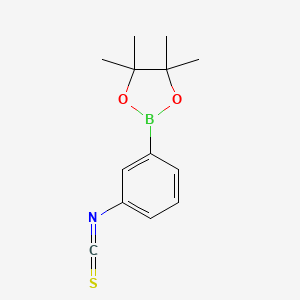

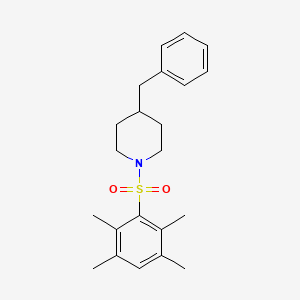

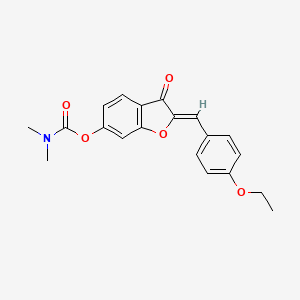

4-Nitrophenyl 2-(naphthalen-2-yloxy)acetate

カタログ番号:

B2672138

CAS番号:

118734-24-0

分子量:

323.304

InChIキー:

AZBXPWVVFBRRBH-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions . For instance, the synthesis of 1,2-bis(4-nitrophenyl)-1-benzo[f]chromen-3-amine derivative has been described by a one-pot three-component reaction of 2-naphthol, aromatic aldehydes, and 4-nitrophenyl acetonitrile using pTSA as the catalyst in ethanol reflux .科学的研究の応用

Organic Light Emitting Diodes (OLEDs):

- García-López et al. (2014) investigated the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, including those similar to 4-Nitrophenyl 2-(naphthalen-2-yloxy)acetate. These compounds showed potential for application in OLEDs, demonstrating intrinsic electroluminescence properties (García-López et al., 2014).

Fluorescence Sensing:

- Hachiya et al. (2013) synthesized nitro-group-containing π-conjugated naphthalene derivatives with unique solvent-dependent fluorescence. This quality makes them useful for environmental fluorescence sensor applications (Hachiya, Asai, & Konishi, 2013).

Enzymatic Reduction Study:

- Poirier and Weisburger (1974) examined the enzymatic reduction of aromatic nitro compounds, similar to this compound, by rat and mouse liver fractions. This research provided insights into the metabolic pathways of nitroaromatic compounds (Poirier & Weisburger, 1974).

Anticancer Drug Research:

- Shabbir et al. (2015) synthesized and evaluated the anticancer potential of nitroaromatics, including derivatives of naphthalene similar to this compound. These compounds showed significant antitumor activity and interacted strongly with human blood DNA (Shabbir et al., 2015).

Atmospheric Chemistry Studies:

- Atkinson et al. (1987) studied the kinetics and products of gas-phase reactions involving naphthalene derivatives, providing insights into atmospheric removal processes of similar compounds (Atkinson, Arey, Zielińska, & Aschmann, 1987).

Anti-Parkinson’s Activity:

- Gomathy et al. (2012) synthesized novel naphthalene acetamide derivatives and evaluated their anti-Parkinson's activity, demonstrating potent free radical scavenging activity (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Protecting Group in Organic Synthesis:

- Daragics and Fügedi (2010) reported the use of (2-nitrophenyl)acetyl as a novel, selectively removable hydroxyl protecting group, highlighting its potential utility in the synthesis of complex organic molecules (Daragics & Fügedi, 2010).

Derivatives in Polymer Science:

- Namazi and Jafarirad (2008) explored the preparation of new derivatives of cellulose containing naphthalene chromophores, offering potential applications in materials science (Namazi & Jafarirad, 2008).

特性

IUPAC Name |

(4-nitrophenyl) 2-naphthalen-2-yloxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO5/c20-18(24-16-9-6-15(7-10-16)19(21)22)12-23-17-8-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBXPWVVFBRRBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxyli...

Cat. No.: B2672055

CAS No.: 2460755-32-0

2-((1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)sulfonyl...

Cat. No.: B2672057

CAS No.: 1798484-35-1

3-chloro-N-(2-phenoxyethyl)benzenesulfonamide

Cat. No.: B2672060

CAS No.: 1105234-37-4

7-(3-methoxyphenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1...

Cat. No.: B2672062

CAS No.: 1243034-23-2

![1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2672055.png)

![7-(3-methoxyphenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2672062.png)

![1-(2,4-Dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2672070.png)

![N-(1-cyano-1-cyclopropylethyl)-2-({2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2672071.png)

![3-[(2-cyclohex-1-en-1-ylethyl)amino]-1-(4-ethoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2672072.png)

![1-(3,4-Dimethoxybenzyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2672073.png)